molecular formula C13H12N2OS B2986780 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 374926-02-0

3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2986780
CAS No.: 374926-02-0
M. Wt: 244.31
InChI Key: FDXVPEXNMYDNHP-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[b]thiophen-2-amine class, characterized by a fused cyclopentane-thiophene core with an amine group at position 2 and a pyridine-2-carbonyl substituent at position 3. Key features include:

  • 95% purity: Commonly reported for cyclopenta[b]thiophene derivatives in commercial and synthetic contexts .
  • Synthetic relevance: Serves as a building block for pharmaceuticals and agrochemicals due to its hybrid heterocyclic framework .

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-11(8-4-3-6-10(8)17-13)12(16)9-5-1-2-7-15-9/h1-2,5,7H,3-4,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVPEXNMYDNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374926-02-0
Record name 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the condensation of a pyridine derivative with a cyclopentane derivative under specific conditions. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the cyclization of thiophene derivatives with various substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound.

Scientific Research Applications

3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyridine vs. Benzoyl Derivatives : The pyridine-2-carbonyl group in the target compound provides a nitrogen heterocycle, contrasting with benzoyl derivatives (e.g., trifluoromethylbenzoyl in ). This difference influences electronic properties: pyridine’s electron-withdrawing nature may reduce electron density at the thiophene core compared to methoxybenzoyl’s electron-donating effects .
  • Salt Forms: Derivatives like methyl 4-amino-cyclopenta[b]thiophene-2-carbonyl oxylate hydrochloride () demonstrate the importance of salt formation for solubility optimization in drug development.

Biological Activity

3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C13H12N2OS
  • SMILES : C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=N3)N
  • InChIKey : FDXVPEXNMYDNHP-UHFFFAOYSA-N

2D Structure

The compound features a cyclopentathiophene core with a pyridine carbonyl substituent, which may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound has not been extensively documented in the literature. However, similar compounds in the thienopyridine family have demonstrated various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases .
  • Antiviral Properties : Some derivatives have exhibited antiviral activity by disrupting protein-protein interactions critical for viral replication .

Case Studies and Research Findings

  • Antiviral Activity :
    • A study on related compounds demonstrated that modifications to the thienopyridine scaffold could enhance antiviral efficacy against influenza viruses by inhibiting the PA-PB1 interaction . Although specific data for this compound is lacking, the structural similarities suggest potential antiviral properties.
  • Neuroprotective Effects :
    • Research on thienopyridine derivatives has indicated that these compounds can modulate cholinergic signaling pathways, which are crucial in conditions like Alzheimer's disease. Inhibition of AChE and BChE by these compounds could lead to increased acetylcholine levels, enhancing cognitive function .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of thienopyridine compounds have highlighted the importance of specific functional groups in conferring biological activity. For instance, the presence of a carbonyl group adjacent to a nitrogen atom has been associated with enhanced binding affinity to target proteins .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+245.07431153.0
[M+Na]+267.05625163.7
[M+NH4]+262.10085162.3
[M+K]+283.03019159.1
[M-H]-243.05975156.8

Biological Activity Summary

Compound NameBiological ActivityReference
Thienopyridine DerivativeAChE/BChE Inhibition
Influenza Virus Inhibitor (similar structure)PA-PB1 Interaction Disruption

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